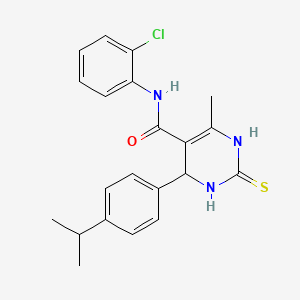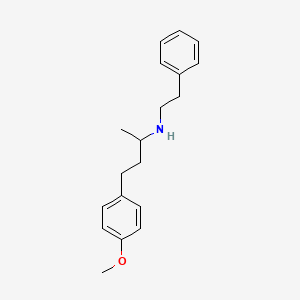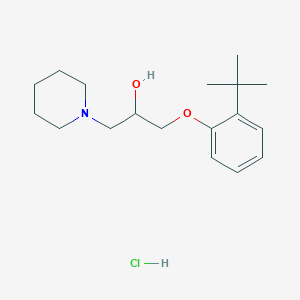![molecular formula C22H19NO5 B4935913 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,6-dimethoxybenzoic acid with 2-methoxydibenzo[b,d]furan-3-amine under appropriate conditions to form the desired benzamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide
- 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide
Uniqueness
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 6 positions of the benzamide ring, along with the dibenzofuran moiety, provides distinct electronic and steric properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-25-17-9-6-10-18(26-2)21(17)22(24)23-15-12-19-14(11-20(15)27-3)13-7-4-5-8-16(13)28-19/h4-12H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWUIOYFTOLRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)
![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B4935846.png)
![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)


![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
![Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol](/img/structure/B4935870.png)
![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B4935906.png)
![methyl (4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4935909.png)

![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)
